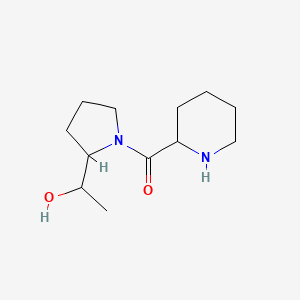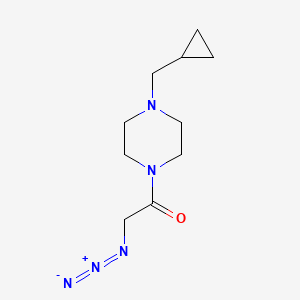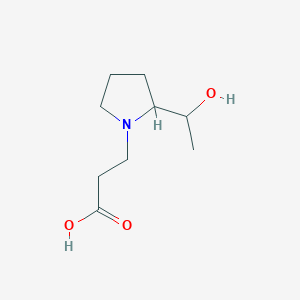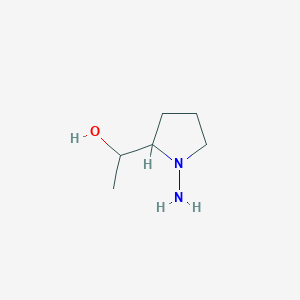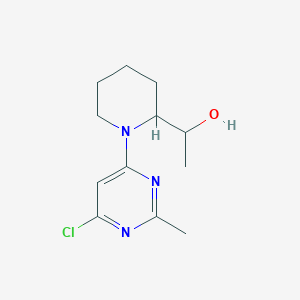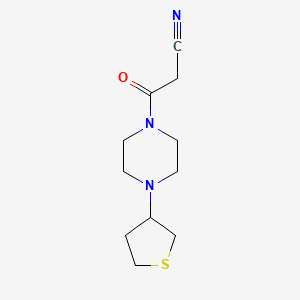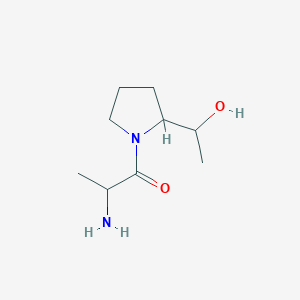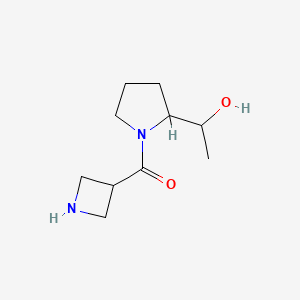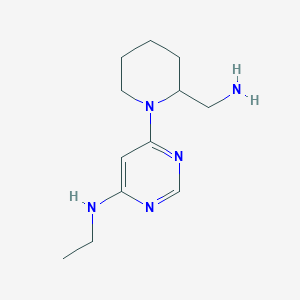
6-(2-(Aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amin
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinen
Piperidin-Derivate sind von entscheidender Bedeutung für die Synthese von Medikamenten, wobei über zwanzig Klassen von Arzneimitteln sie enthalten. Die Entwicklung von Methoden zur Synthese substituierter Piperidine, wie z. B. 6-(2-(Aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amin, ist entscheidend für die Herstellung biologisch aktiver Verbindungen .
Pharmakologische Anwendungen
Piperidin-Derivate spielen eine bedeutende Rolle in der pharmazeutischen Industrie. Sie sind in Medikamenten enthalten, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden, darunter Krebs, Virusinfektionen, Malaria, antimikrobielle, antimykotische, antihypertensive, analgetische, entzündungshemmende, Anti-Alzheimer-, Antipsychotika und Antikoagulanzien .
Antioxidative Eigenschaften
Verbindungen mit einem Piperidin-Rest, wie der in Frage stehende, haben starke antioxidative Wirkungen gezeigt. Sie sind in der Lage, freie Radikale zu hemmen oder zu unterdrücken, was bei der Bekämpfung von oxidativen Stress-bedingten Krankheiten von Bedeutung ist .
Antitumoraktivität
Piperidin-Derivate wurden bei der Entwicklung von Antitumormitteln eingesetzt. Sie zeigen sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten, was sie zu einem Schwerpunkt der Krebsforschung macht .
Antimikrobielle und Antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidin-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Behandlungen von Infektionen. Ihre Fähigkeit, eine Vielzahl von mikrobiellen und pilzlichen Krankheitserregern zu bekämpfen, ist von großem Interesse in der medizinischen Forschung .
Analgetische und entzündungshemmende Anwendungen
Aufgrund ihrer analgetischen und entzündungshemmenden Eigenschaften werden Piperidin-Derivate zur Schmerzbehandlung und Behandlung von entzündlichen Erkrankungen untersucht. Dies umfasst die Forschung zu chronischen Schmerzen und Autoimmunerkrankungen .
Neuroprotektive Wirkungen
Die Forschung zu neurodegenerativen Erkrankungen hat das Potenzial von Piperidin-Derivaten für neuroprotektive Wirkungen hervorgehoben. Sie werden für ihre Verwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit und anderen Formen der Demenz untersucht .
Antihypertensive und kardiovaskuläre Forschung
Piperidin-Derivate werden auch hinsichtlich ihres Potenzials zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen untersucht. Ihre Rolle bei der Vasodilatation und Blutdruckregulation ist ein wichtiges Forschungsgebiet .
Wirkmechanismus
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.
Eigenschaften
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-14-11-7-12(16-9-15-11)17-6-4-3-5-10(17)8-13/h7,9-10H,2-6,8,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWZLLTBBKJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2CCCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


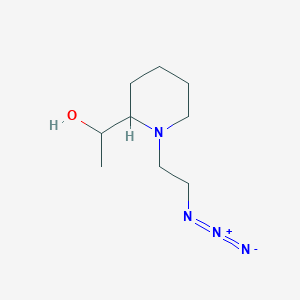
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
